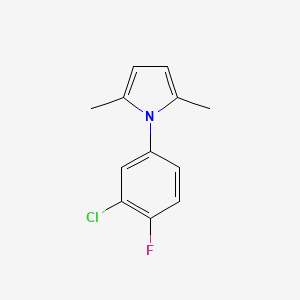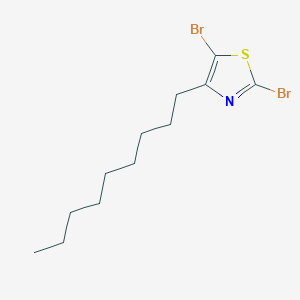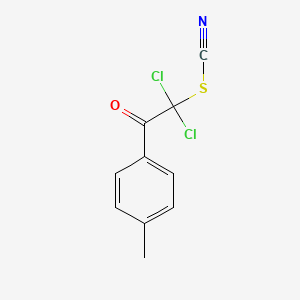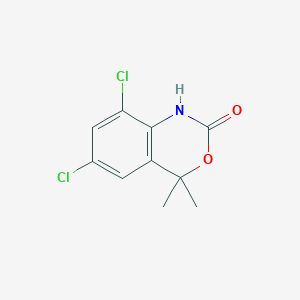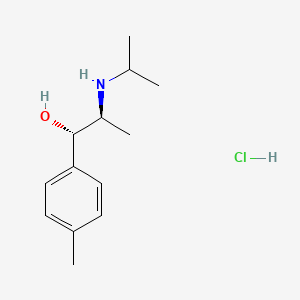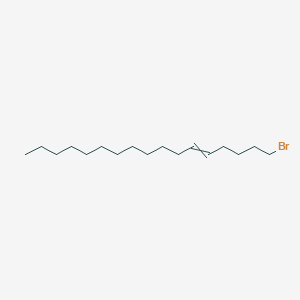
1-Bromo-5-heptadecene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-5-heptadecene is an organic compound with the molecular formula C17H33Br and a molecular weight of 317.35 g/mol . It is a brominated alkene, characterized by a long carbon chain with a bromine atom attached to the first carbon and a double bond between the fifth and sixth carbons. This compound is also known by its IUPAC name, 5-Heptadecene, 1-bromo- .
Preparation Methods
The synthesis of 1-Bromo-5-heptadecene typically involves the bromination of heptadecene. One common method is the addition of hydrogen bromide (HBr) to 5-heptadecene under controlled conditions. The reaction is usually carried out in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to facilitate the addition of the bromine atom to the terminal carbon of the alkene .
Industrial production methods may involve the use of more efficient and scalable processes, such as continuous flow reactors, to ensure consistent quality and yield of the product .
Chemical Reactions Analysis
1-Bromo-5-heptadecene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions (OH⁻), leading to the formation of alcohols.
Elimination Reactions: Under basic conditions, the compound can undergo dehydrohalogenation to form heptadecadiene.
Oxidation Reactions: The double bond in this compound can be oxidized to form epoxides or diols using reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Common reagents and conditions used in these reactions include strong bases like potassium tert-butoxide (KOtBu) for elimination reactions and oxidizing agents like m-CPBA for oxidation reactions .
Scientific Research Applications
1-Bromo-5-heptadecene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Material Science: The compound is used in the preparation of functionalized polymers and surfactants.
Biological Studies: It is employed in the study of biological membranes and lipid interactions due to its long hydrophobic chain.
Mechanism of Action
The mechanism of action of 1-Bromo-5-heptadecene largely depends on the type of reaction it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through an S_N2 mechanism, where the nucleophile attacks the carbon atom bonded to the bromine, leading to the displacement of the bromine atom .
In elimination reactions, the compound undergoes dehydrohalogenation, where a base abstracts a proton from the carbon adjacent to the carbon-bromine bond, resulting in the formation of a double bond and the release of a bromide ion .
Comparison with Similar Compounds
1-Bromo-5-heptadecene can be compared with other brominated alkenes, such as:
1-Bromo-3-heptadecene: Similar structure but with the bromine atom on the third carbon.
1-Bromo-7-heptadecene: The bromine atom is on the seventh carbon.
1-Bromo-5-octadecene: Similar structure but with an additional carbon in the chain.
The uniqueness of this compound lies in the position of the bromine atom and the double bond, which influences its reactivity and the types of reactions it can undergo .
Properties
Molecular Formula |
C17H33Br |
|---|---|
Molecular Weight |
317.3 g/mol |
IUPAC Name |
1-bromoheptadec-5-ene |
InChI |
InChI=1S/C17H33Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18/h12-13H,2-11,14-17H2,1H3 |
InChI Key |
COEMKAIWJDUERX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC=CCCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2,3,3-Tetramethylhexahydro[1,4]dioxino[2,3-b][1,4]dioxine](/img/structure/B13814163.png)
![(5E)-3-Ethyl-5-(3-[(Z)-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]cyclohex-2-EN-1-ylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B13814170.png)
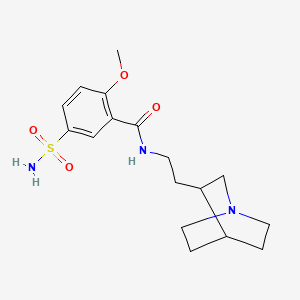
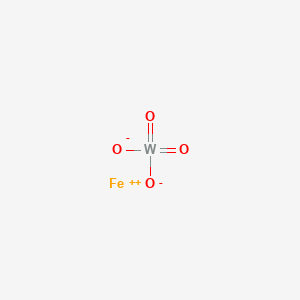
![Bicyclo[4.2.2]deca-2,4,7,9-tetrene](/img/structure/B13814183.png)
![2-[[Cyanomethyl(methyl)amino]methylidene]propanedinitrile](/img/structure/B13814184.png)


